(5-Methyl-2-propan-2-ylcyclohexyl) 2-(4-methylphenyl)sulfanylacetate
Overview
Description
(5-Methyl-2-propan-2-ylcyclohexyl) 2-(4-methylphenyl)sulfanylacetate is an organic compound with a complex structure that includes a cyclohexyl ring, a sulfanylacetate group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2-propan-2-ylcyclohexyl) 2-(4-methylphenyl)sulfanylacetate typically involves the esterification of 5-methyl-2-propan-2-ylcyclohexanol with 2-(4-methylphenyl)sulfanylacetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-2-propan-2-ylcyclohexyl) 2-(4-methylphenyl)sulfanylacetate can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Lithium aluminum hydride, dry ether as solvent, low temperature.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, sulfuric acid as catalyst, elevated temperature.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the methylphenyl group.
Scientific Research Applications
(5-Methyl-2-propan-2-ylcyclohexyl) 2-(4-methylphenyl)sulfanylacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (5-Methyl-2-propan-2-ylcyclohexyl) 2-(4-methylphenyl)sulfanylacetate involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The ester group may undergo hydrolysis in biological systems, releasing active metabolites that exert therapeutic effects. The methylphenyl group can interact with aromatic receptors, modulating their activity and leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride: Similar structure with a cyclohexyl ring and a phenyl group, but with different functional groups and biological activity.
(5-methyl-2-propan-2-ylcyclohexyl) 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetate: Similar structure with a cyclohexyl ring and a sulfanylacetate group, but with a pyrimidinyl group instead of a methylphenyl group.
Uniqueness
(5-Methyl-2-propan-2-ylcyclohexyl) 2-(4-methylphenyl)sulfanylacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-(4-methylphenyl)sulfanylacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2S/c1-13(2)17-10-7-15(4)11-18(17)21-19(20)12-22-16-8-5-14(3)6-9-16/h5-6,8-9,13,15,17-18H,7,10-12H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECFMLGZPOEANL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CSC2=CC=C(C=C2)C)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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